molecular formula C23H26N2O3 B2633864 2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903204-79-5

2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2633864
CAS No.: 903204-79-5
M. Wt: 378.472
InChI Key: KQXHMDQEGSINRG-UHFFFAOYSA-N
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Description

2-Methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 2-methyl group at position 2, a phenyl substituent at position 3, and a 4-methylpiperazine-linked ethoxy group at position 5. The ethoxy linker at position 7 introduces a 4-methylpiperazine moiety, a common pharmacophore in drug design due to its ability to enhance solubility and modulate receptor interactions.

Properties

IUPAC Name

2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17-22(18-6-4-3-5-7-18)23(26)20-9-8-19(16-21(20)28-17)27-15-14-25-12-10-24(2)11-13-25/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXHMDQEGSINRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, specifically the chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chromenone core substituted with a 4-methylpiperazinyl ethoxy group and a phenyl group. Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 324.41 g/mol.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of flavonoid derivatives, including those similar to this compound. One study focused on a series of 2-phenyl-4H-chromen derivatives, revealing that compounds with similar structures could significantly inhibit nitric oxide (NO) production in RAW264.7 cells when induced by lipopolysaccharide (LPS). The mechanism involved downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway .

Table 1: Summary of Anti-inflammatory Effects

CompoundIC50 (μM)Mechanism
Compound A (similar structure)20Inhibits NO production
Compound B (similar structure)15Downregulates IL-6 and TNF-α
2-methyl...TBDTBD

Anticancer Activity

Flavonoids have been extensively studied for their anticancer properties. Research indicates that certain chromenone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have shown that similar compounds can activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Case Study: Anticancer Effects
In a study involving several flavonoid derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 μM. The study attributed this effect to the activation of the intrinsic apoptotic pathway .

Toxicity Assessment

The cytotoxicity of this compound has been evaluated using MTT assays on various cell lines. Results indicated that at concentrations up to 40 μM, the compound exhibited low toxicity, maintaining cell viability comparable to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Structural Differences Hypothesized Impact
Target Compound : 2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one - 2-Methyl
- 3-Phenyl
- 7-[Ethoxy-(4-methylpiperazine)]
Reference compound for comparison. High polarity from piperazine may improve solubility; methyl/phenyl groups enhance lipophilicity.
Compound 13 () - 7-[Ethoxy-(4-methylpiperazine)]
- Additional formyl/hydroxy groups
Formyl and hydroxy groups at positions 3 and 3. Increased hydrogen-bonding capacity; potential for higher target specificity.
Compound 4f () - 7-Methoxy
- 4-[3-(4-(2-Ethyl-4-hydroxybenzyl)piperazin-1-yl)propoxy]
Piperazine modified with a benzyl group; propoxy linker instead of ethoxy. Bulkier substituent may reduce membrane permeability but enhance receptor affinity.
3-Phenyl-7-isopropoxy-4H-chromen-4-one () - 7-Isopropoxy
- No nitrogenous substituents
Lack of piperazine/piperidine; isopropoxy group. Lower solubility; reduced potential for charged interactions with targets.
Piperidine-linked derivative () - 7-Methoxy
- 4-[3-(Piperidin-1-yl)propoxy]
Piperidine (single nitrogen) instead of piperazine; propoxy linker. Reduced basicity compared to piperazine; potentially weaker target binding.

Key Observations:

Substituent Position and Linker Length: The ethoxy linker in the target compound (vs. propoxy in and ) provides a shorter, more rigid structure, which may favor binding to sterically constrained active sites . Piperazine’s dual nitrogen atoms (vs.

Functional Group Modifications: The 4-methyl group on piperazine (target compound) reduces steric hindrance compared to the benzyl-substituted piperazine in compound 4f (), possibly improving metabolic stability . The absence of nitrogenous groups in the isopropoxy derivative () correlates with lower solubility, highlighting the importance of basic amines in pharmacokinetic optimization .

Biological Implications :

  • Compounds with extended substituents (e.g., benzyl-piperazine in ) may exhibit enhanced receptor affinity but face challenges in bioavailability due to increased molecular weight .
  • Methoxy groups (e.g., ) are electron-donating and may stabilize aromatic interactions, whereas ethoxy-linked piperazines (target compound) balance lipophilicity and polarity .

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